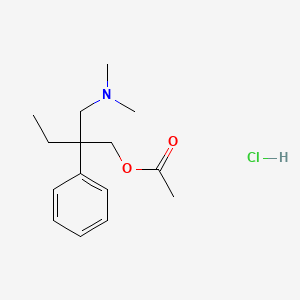![molecular formula C24H24ClN5O4 B1673770 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide CAS No. 924249-06-9](/img/structure/B1673770.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide
説明
KRAS4b-IN-D14 is a specific inhibitor of oncogenic KRAS4b signaling which stabilizes the KRAS4b-PDEδ complex and remarkably decreases tumor size and triggered apoptosis of tumor cells.
科学的研究の応用
Pancreatic Cancer Treatment
The compound KRAS4b-IN-D14 has shown promising results in the treatment of pancreatic ductal adenocarcinoma (PDAC), one of the most aggressive and chemotherapy-resistant human malignancies . The compound was found to reduce K-Ras activation in primary PDAC cells and significantly prevent tumor growth in patient-derived xenotransplants . The combined treatment with C14 and P8, which are small molecules identified using in silico approaches, showed strong synergistic antineoplastic effects in preclinical murine PDAC models .
Inhibition of AKT and ERK Signaling
KRAS4b-IN-D14 has been found to inhibit AKT and ERK signaling downstream of K-RAS, leading to apoptosis, specifically in PDAC cells . This mechanism of action could potentially be applied to other types of cancer where these signaling pathways play a crucial role.
KRAS-Targeted Therapy
KRAS4b-IN-D14 could potentially be used in KRAS-targeted therapy. KRAS is the most frequently mutated oncogene in human cancers, and these mutations disrupt the normal function of KRAS, leading to sustained activation of downstream pathways . The groundbreaking discovery of covalently targeting the KRASG12C mutation led to revolutionary changes in KRAS-targeted therapy .
Combination Therapy
The compound could potentially be used in combination therapy. The combined treatment with C14 and P8 showed strong synergistic antineoplastic effects in preclinical murine PDAC models . This suggests that KRAS4b-IN-D14 could potentially be used in combination with other drugs to enhance their therapeutic effects.
Development of More Effective Treatment Approaches
The compound could potentially be used to develop more effective treatment approaches for PDAC. Current treatments for PDAC, such as DNA synthesis inhibitors, have severe side effects . The use of KRAS4b-IN-D14 could potentially lead to the development of more effective and less harmful treatment approaches.
Research Tool
KRAS4b-IN-D14 could potentially be used as a research tool to better understand the role of KRAS in cancer development and progression. The compound could be used to study the effects of inhibiting KRAS activation and its downstream signaling pathways .
作用機序
Target of Action
KRAS4b-IN-D14, also known as N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4 yl)piperazin-1-yl]acetamide, is a specific inhibitor of oncogenic KRAS4b signaling . The primary target of this compound is the GTPase KRAS4b . KRAS4b is a key player in several signaling pathways that are crucial for cell survival, proliferation, and migration .
Mode of Action
KRAS4b-IN-D14 operates by stabilizing the KRAS4b-PDEδ complex . This compound binds to a shallow pocket on KRAS and associates with the lipid bilayer, thereby stabilizing KRAS in an orientation where the membrane occludes its effector-binding site . This unique mechanism of action reduces RAF binding and impairs the activation of RAF .
Biochemical Pathways
The stabilization of the KRAS4b-PDEδ complex by KRAS4b-IN-D14 affects the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade . This cascade is a key downstream signaling pathway of KRAS. By reducing RAF binding, the activation of this pathway is impaired, which in turn affects several cellular processes, including cell proliferation and survival .
Result of Action
KRAS4b-IN-D14 has shown significant effects on the viability of cancer cells. It induces cellular death via apoptosis and significantly decreases Ras-GTP activity . Furthermore, it has been observed to decrease the phosphorylation of AKT and ERK, key proteins in the PI3K and MAPK pathways respectively . These molecular and cellular effects contribute to its antineoplastic activity.
Action Environment
The action of KRAS4b-IN-D14 is influenced by the lipid composition of the cellular environment. The compound shows a cell-like, three-state diffusion on a complex 8-lipid bilayer . Phase separation in lipids favors the multi-state diffusion of KRAS4b, and the complex lipid composition favors RAS nanoclustering irrespective of nucleotide state . This suggests that the cellular lipid environment can significantly influence the action, efficacy, and stability of KRAS4b-IN-D14.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4/c25-23-19(14-27-30(24(23)32)18-4-2-1-3-5-18)29-10-8-28(9-11-29)15-22(31)26-13-17-6-7-20-21(12-17)34-16-33-20/h1-7,12,14H,8-11,13,15-16H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJIARNIXENJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



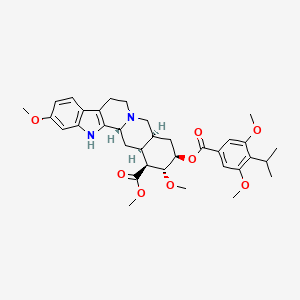
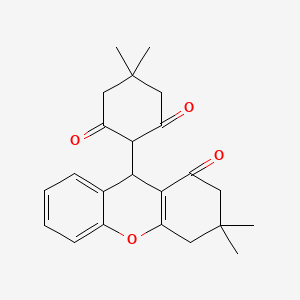
![[(1S,3R,7R,8R,8aS)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673693.png)
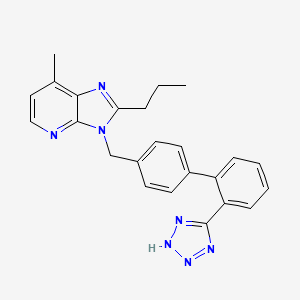
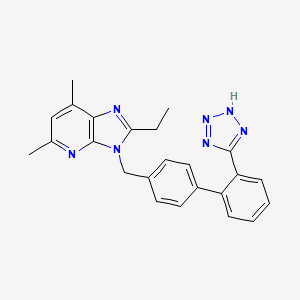
![butyl N-[3-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylcarbamate](/img/structure/B1673698.png)
![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)
![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)
![2-[3-Chloro-4-[3-[(3-ethyl-7-propyl-1,2-benzoxazol-6-yl)oxy]propylsulfanyl]phenyl]acetic acid](/img/structure/B1673702.png)
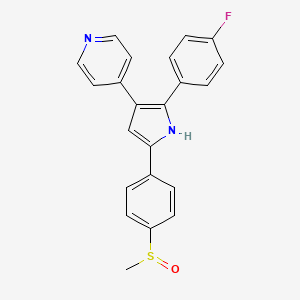
![4-[3-(5-bromo-2-propoxyphenyl)-5-(4-chlorophenyl)-1H-pyrrol-2-yl]pyridine](/img/structure/B1673704.png)
